Product packaging for 4-Fluoro-3-nitrobenzenesulfonamide(Cat. No.:CAS No. 406233-31-6)

4-Fluoro-3-nitrobenzenesulfonamide

Cat. No.: B030519
CAS No.: 406233-31-6
M. Wt: 220.18 g/mol
InChI Key: FAYVDRRKPVJSPE-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzenesulfonamide is a high-value chemical intermediate and versatile scaffold extensively employed in medicinal chemistry and drug discovery research. This compound integrates two key functional handles: a sulfonamide group and an aromatic nitro group adjacent to an activating fluorine atom. The sulfonamide moiety is a privileged pharmacophore known to confer potent inhibitory activity against a wide range of enzymes, particularly carbonic anhydrases and serine proteases, by mimicking the transition state or coordinating with active site zinc ions. The electron-withdrawing nitro group and the labile fluorine atom at the 3- and 4- positions, respectively, make this molecule an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. Researchers utilize this reactivity to efficiently introduce diverse amine-containing functionalities, creating targeted libraries of sulfonamide derivatives for high-throughput screening and structure-activity relationship (SAR) studies. Its primary research value lies in the synthesis of novel bioactive molecules, including enzyme inhibitors, receptor antagonists, and chemical probes, aimed at understanding disease pathways and identifying new therapeutic candidates for conditions such as cancer, glaucoma, and infectious diseases. This reagent is supplied exclusively for use in laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O4S B030519 4-Fluoro-3-nitrobenzenesulfonamide CAS No. 406233-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYVDRRKPVJSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588415
Record name 4-Fluoro-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406233-31-6
Record name 4-Fluoro-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrobenzenesulfonamide
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Synthetic Methodologies and Reaction Pathways for 4 Fluoro 3 Nitrobenzenesulfonamide

Established Synthetic Routes to 4-Fluoro-3-nitrobenzenesulfonamide

The synthesis of this compound can be achieved through several established chemical transformations. These routes typically involve the sequential introduction of the required functional groups—sulfonamide, nitro, and fluoro—onto a benzene (B151609) ring, often proceeding through the key intermediate, 4-fluoro-3-nitrobenzenesulfonyl chloride.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides a plausible, though less commonly documented, route. This strategy relies on the displacement of a halide or other suitable leaving group from an aromatic ring that is highly activated by electron-withdrawing groups, such as a nitro group.

A hypothetical SNAr pathway to this compound would likely start with a precursor such as 1,4-difluoro-2-nitrobenzene. In this molecule, the fluorine atoms are activated towards nucleophilic attack by the adjacent nitro group. The reaction would proceed via the addition-elimination mechanism, where a nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.

The key step would be the selective substitution of one fluorine atom with a sulfonamide group (-SO₂NH₂) or a precursor that can be converted to it. Given the relative positions of the activating nitro group, the fluorine at the C-4 position (para to the nitro group) is the most likely site of attack. A reaction with a suitable sulfonamidation agent would yield the target compound. While specific examples for this exact transformation are not prevalent in primary literature, the reaction of 2,4-difluoronitrobenzene (B147775) with amines like morpholine (B109124) is a well-established process that follows this pathway. google.com

Sulfonylation Reactions

Direct sulfonylation of a pre-functionalized aromatic ring is a fundamental strategy in organic synthesis. In the context of this compound, this approach would involve two key steps: chlorosulfonylation of a suitable precursor followed by amination.

The logical starting material for this route is 1-fluoro-2-nitrobenzene. libretexts.org This compound could theoretically undergo electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H). This reaction, known as chlorosulfonylation, introduces a sulfonyl chloride (-SO₂Cl) group onto the ring. The directing effects of the existing fluoro (ortho-, para-directing) and nitro (meta-directing) groups would determine the position of the incoming sulfonyl chloride group. The most probable outcome would be the formation of 4-fluoro-3-nitrobenzenesulfonyl chloride.

Following the successful synthesis of this intermediate, the final step is the conversion of the sulfonyl chloride to a sulfonamide. This is typically achieved through a reaction with ammonia (B1221849) (NH₃) or an ammonia source like ammonium (B1175870) hydroxide. The nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to yield the final this compound product.

Nitration of Fluorobenzenesulfonyl Chlorides

One of the most direct and industrially relevant methods for preparing this compound involves the nitration of a fluorobenzenesulfonyl precursor. This two-step sequence begins with the synthesis of the key intermediate, 4-fluoro-3-nitrobenzenesulfonyl chloride, which is then converted to the desired sulfonamide. bldpharm.comsigmaaldrich.comchemicalbook.com

Step 1: Nitration of 4-Fluorobenzenesulfonyl Chloride The process starts with 4-fluorobenzenesulfonyl chloride. This compound is subjected to electrophilic aromatic nitration using a standard nitrating mixture, which typically consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The regioselectivity of this step is discussed in detail in section 2.2.1. The reaction yields the desired intermediate, 4-fluoro-3-nitrobenzenesulfonyl chloride.

Step 2: Amination of 4-Fluoro-3-nitrobenzenesulfonyl Chloride The sulfonyl chloride intermediate is then converted to the sulfonamide. This transformation is an example of nucleophilic acyl substitution, where ammonia acts as the nucleophile. The reaction is typically carried out by treating the sulfonyl chloride with aqueous ammonia. researchgate.net The lone pair of electrons on the nitrogen atom attacks the sulfur atom, leading to the displacement of the chloride leaving group and the formation of this compound.

A representative table of this synthetic sequence is outlined below.

Table 1: Synthesis via Nitration and Amination
StepStarting MaterialReagentsProductTypical Conditions
14-Fluorobenzenesulfonyl ChlorideHNO₃ / H₂SO₄4-Fluoro-3-nitrobenzenesulfonyl ChlorideControlled temperature, often below ambient, followed by workup. stmarys-ca.edu
24-Fluoro-3-nitrobenzenesulfonyl ChlorideAqueous Ammonia (NH₄OH)This compoundReaction in a suitable solvent, followed by isolation of the solid product. researchgate.net

Oxidative Cleavage of Thioethers as a Precursor to Sulfonyl Chlorides

An alternative and effective method for generating the crucial sulfonyl chloride intermediate involves the oxidative cleavage of a corresponding thioether. This strategy has been successfully employed for the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides. researchgate.net The process is a two-step sequence starting from a difluoronitrobenzene.

Step 1: Nucleophilic Aromatic Substitution with a Thiol This step involves the regioselective displacement of a fluorine atom from a difluoronitrobenzene using a thiol nucleophile, such as phenylmethanethiol (benzyl mercaptan). For the synthesis of the desired 4-fluoro-3-nitro substitution pattern, a starting material like 1,2-difluoro-4-nitrobenzene would be used. The thiol attacks the C-2 position (ortho to the nitro group), displacing a fluoride ion to form the corresponding 2-benzylthio-1-fluoro-4-nitrobenzene.

Step 2: Oxidative Cleavage The resulting thioether is then subjected to oxidative cleavage. This is typically accomplished by treating the thioether with chlorine (Cl₂) in an aqueous acidic medium. The reaction oxidizes the sulfur atom and cleaves the sulfur-benzyl bond, directly converting the thioether group into a sulfonyl chloride (-SO₂Cl) group. This provides 4-fluoro-3-nitrobenzenesulfonyl chloride, which can then be aminated as described in section 2.1.3 to yield the final product.

The following table summarizes findings from a study on related isomers, demonstrating the viability of this pathway. researchgate.net

Table 2: Synthesis of Isomeric Sulfonyl Chlorides via Thioether Oxidation researchgate.net
Starting Material (Difluoronitrobenzene)Step 1 Product (Thioether)Step 2 Product (Sulfonyl Chloride)Overall Yield
2,6-Difluoronitrobenzene2-Benzylthio-6-fluoronitrobenzene2-Fluoro-6-nitrobenzenesulfonyl chloride78%
2,3-Difluoronitrobenzene2-Benzylthio-3-fluoronitrobenzene3-Fluoro-2-nitrobenzenesulfonyl chloride75%
3,4-Difluoronitrobenzene4-Benzylthio-3-fluoronitrobenzene3-Fluoro-4-nitrobenzenesulfonyl chloride70%

Advanced Synthetic Approaches and Methodological Refinements

Beyond established routes, synthetic chemistry aims to refine methodologies for improved efficiency, control, and selectivity. For a multi-substituted compound like this compound, achieving the correct arrangement of functional groups is paramount.

Chemo- and Regioselective Synthesis

The concept of chemo- and regioselectivity is central to the successful synthesis of this compound, particularly in the nitration of 4-fluorobenzenesulfonyl chloride as described in section 2.1.3. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring.

The two substituents, fluorine and sulfonyl chloride, exert competing influences:

Sulfonyl Chloride (-SO₂Cl): The sulfonyl chloride group is a strong electron-withdrawing group and is a meta-director. It strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position to avoid placing the positive charge of the intermediate adjacent to the already electron-deficient carbon.

In the case of 4-fluorobenzenesulfonyl chloride, the incoming nitronium ion (NO₂⁺) can be directed to several positions. The fluorine at C-4 directs incoming electrophiles to the C-3 position (ortho to the fluorine). The sulfonyl chloride at C-1 directs to the C-3 position (meta to the sulfonyl chloride). Since both groups direct the incoming electrophile to the same position (C-3), the reaction exhibits high regioselectivity. The substitution occurs ortho to the activating fluoro group and meta to the deactivating sulfonyl chloride group, leading cleanly to the desired 4-fluoro-3-nitrobenzenesulfonyl chloride isomer. This convergence of directing effects makes the nitration of 4-fluorobenzenesulfonyl chloride a highly efficient and regioselective pathway. nih.gov

Catalytic Methods in this compound Synthesis

While direct catalytic methods for the final amination of 4-fluoro-3-nitrobenzenesulfonyl chloride to yield this compound are not extensively documented in publicly available literature, the principles of catalytic amination of electron-deficient aryl halides offer significant insights. The synthesis of the amine precursor to this compound can be achieved through catalytic C-N bond formation reactions.

One relevant approach involves the nickel-catalyzed amination of aryl chlorides. Research has shown that a single-component Ni(0) complex with a BINAP ligand can effectively catalyze the amination of a range of electron-rich, electron-neutral, and electron-deficient aryl chlorides with primary aliphatic amines. nih.gov Kinetic studies of these reactions indicate that the oxidative addition of the aryl chloride to the Ni(0) center is the turnover-limiting step. nih.gov This methodology, while demonstrated on a range of aryl chlorides, provides a framework for the potential catalytic amination of a suitable precursor to furnish the amino group required for the final sulfonamide.

The following table summarizes the scope of aryl chlorides that undergo these Ni-catalyzed amination reactions, demonstrating the potential applicability to electron-deficient systems relevant to the synthesis of precursors for this compound.

Aryl Chloride Amine Catalyst Solvent Yield (%)
4-Chlorotoluene n-Butylamine (BINAP)Ni(η²-NC-Ph) Toluene 95
Chlorobenzene n-Butylamine (BINAP)Ni(η²-NC-Ph) Toluene 85
4-Chloroanisole n-Butylamine (BINAP)Ni(η²-NC-Ph) Toluene 92
1-Chloro-4-(trifluoromethyl)benzene n-Butylamine (BINAP)Ni(η²-NC-Ph) Toluene 88

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. In the context of sulfonamide synthesis, significant strides have been made, particularly in the use of environmentally benign solvents and the reduction of waste.

A notable green approach is the synthesis of sulfonamides in aqueous media. This method often proceeds under dynamic pH control and can utilize equimolar amounts of the amine and arylsulfonyl chloride, thereby eliminating the need for organic bases which can complicate purification and contribute to waste streams. The isolation of the product in such aqueous systems is often simplified to a mere filtration step after acidification, leading to high yields and purity without the need for column chromatography.

Furthermore, solvent-free, or neat, reaction conditions represent another cornerstone of green sulfonamide synthesis. These reactions can be carried out using solid bases like potassium carbonate at room temperature, completely avoiding the use of volatile and often toxic organic solvents.

Precursor Compounds and Intermediate Derivatization in this compound Synthesis

The synthesis of this compound is intrinsically linked to the preparation and transformation of key precursor compounds.

Synthesis of Isomeric Fluoronitrobenzenesulfonyl Chlorides

The direct precursor to this compound is its corresponding sulfonyl chloride. The synthesis of isomeric fluoronitrobenzenesulfonyl chlorides has been systematically studied. A common route involves a two-step procedure starting from difluoronitrobenzenes. In the initial step, a regioselective reaction with a thiol, such as phenylmethanethiol, yields the corresponding thioether. Subsequent oxidative cleavage of this thioether with chlorine affords the desired sulfonyl chloride in good yields.

The table below presents a selection of isomeric fluoronitrobenzenesulfonyl chlorides synthesized via this methodology.

Starting Material Thioether Intermediate Sulfonyl Chloride Product Yield (%)
1,2-Difluoro-3-nitrobenzene 2-(Benzylthio)-1-fluoro-3-nitrobenzene 2-Fluoro-3-nitrobenzenesulfonyl chloride 85
1,3-Difluoro-2-nitrobenzene 3-(Benzylthio)-1-fluoro-2-nitrobenzene 3-Fluoro-2-nitrobenzenesulfonyl chloride 82
1,4-Difluoro-2-nitrobenzene 4-(Benzylthio)-1-fluoro-2-nitrobenzene 4-Fluoro-2-nitrobenzenesulfonyl chloride 90

Role of Dihalo-nitrobenzene Precursors

Dihalo-nitrobenzene compounds serve as fundamental starting materials in the synthesis of fluoronitro-aromatic compounds. For instance, 4-fluoro-3-nitrobenzonitrile (B23716) has been prepared from the corresponding 4-chloro-3-nitrobenzonitrile (B1361363) through a halogen exchange reaction using anhydrous potassium fluoride in dimethyl sulfoxide, achieving a 57% yield. researchgate.net This principle of nucleophilic aromatic substitution, where a chloride is displaced by a fluoride, is a key strategy. This approach is applicable to the synthesis of the core structure of this compound, where a dichloro-nitrobenzene could be a viable precursor.

Transformations of Related Sulfonamide Derivatives

The functional groups present in fluoronitrobenzenesulfonamide precursors allow for various chemical transformations. For example, 3,4-difluoro-nitrobenzene can be reacted with morpholine to synthesize 3-fluoro-4-morpholine-nitrobenzene, an intermediate for the antibiotic linezolid. researchgate.net This reaction, where one of the fluorine atoms is displaced by the secondary amine, proceeds with high yield and purity under optimized conditions. researchgate.net This highlights the potential for derivatization of the fluoronitrobenzene core, a strategy that could be applied to this compound to generate a library of related compounds with diverse functionalities.

Chemical Reactivity and Derivatization of 4 Fluoro 3 Nitrobenzenesulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) in 4-fluoro-3-nitrobenzenesulfonamide is a key site for chemical modification, allowing for the introduction of various alkyl and aryl substituents. These reactions are fundamental to the synthesis of a diverse array of substituted arylsulfonamide derivatives with potential biological activities.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the sulfonamide group can undergo alkylation and arylation reactions to form N-substituted derivatives.

N-Alkylation: The N-alkylation of this compound can be achieved by reacting it with alkyl halides in the presence of a base. The base deprotonates the sulfonamide nitrogen, forming a more nucleophilic anion that subsequently attacks the alkyl halide. The choice of base and solvent is crucial for the success of these reactions, with common choices including potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

While specific examples for the N-alkylation of this compound are not extensively detailed in readily available literature, the general principles of sulfonamide alkylation are well-established. For instance, the synthesis of 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide, a related sulfonamide derivative, highlights the utility of such N-functionalization in creating compounds with specific biological targets. nih.gov

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen, known as N-arylation, can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann condensation reactions are prominent methods for forming C-N bonds. These reactions typically involve a palladium or copper catalyst, a suitable ligand, and a base to facilitate the coupling of the sulfonamide with an aryl halide or triflate.

Although direct examples for the N-arylation of this compound are not explicitly documented in the provided search results, the synthesis of related N-aryl sulfonamides is a common practice in medicinal chemistry.

Formation of Substituted Arylsulfonamide Derivatives

The primary application of this compound in synthesis is as a reagent for preparing substituted arylsulfonamide derivatives. chemicalbook.com This is typically achieved through the reactions described above (N-alkylation and N-arylation) or by utilizing the other reactive sites on the molecule. The resulting substituted arylsulfonamides are a class of compounds with a broad spectrum of biological activities.

The following table provides a conceptual overview of the types of substituted arylsulfonamide derivatives that can be synthesized from this compound, based on general synthetic principles.

Derivative TypeGeneral StructurePotential Synthetic Route
N-Alkyl-4-fluoro-3-nitrobenzenesulfonamideR-NHSO₂-C₆H₃(F)(NO₂)Reaction with alkyl halides (R-X) in the presence of a base.
N-Aryl-4-fluoro-3-nitrobenzenesulfonamideAr-NHSO₂-C₆H₃(F)(NO₂)Buchwald-Hartwig or Ullmann coupling with aryl halides (Ar-X).

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and can itself be transformed into other functional groups, most notably an amino group.

Reduction to Amine Derivatives

The reduction of the nitro group in this compound to an amino group (-NH₂) is a crucial transformation that yields 3-amino-4-fluorobenzenesulfonamide. This resulting aniline (B41778) derivative is a valuable building block for the synthesis of various heterocyclic compounds and other complex molecules.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction is generally clean and efficient, providing the desired amine in high yield.

Chemical Reduction: Reagents like stannous chloride (SnCl₂) in an acidic medium are also effective for the reduction of nitro groups. This method is often preferred in laboratory settings due to its operational simplicity.

The following table summarizes common reduction methods for aromatic nitro compounds, which are applicable to this compound.

Reagent/CatalystConditionsProduct
H₂, Pd/CMethanol or Ethanol, Room Temperature3-Amino-4-fluorobenzenesulfonamide
SnCl₂·2H₂OEthanol, HCl, Reflux3-Amino-4-fluorobenzenesulfonamide
Fe, HClWater/Ethanol, Reflux3-Amino-4-fluorobenzenesulfonamide

Impact on Aromatic System Reactivity

The presence of the strongly electron-withdrawing nitro group has a profound impact on the reactivity of the benzene (B151609) ring. epa.gov It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. Conversely, and more importantly for the reactivity of this specific molecule, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the fluorine atom is situated ortho to the nitro group, making it highly susceptible to nucleophilic attack.

Transformations at the Fluorine Substituent

The fluorine atom in this compound is the most reactive site for nucleophilic aromatic substitution due to the activating effect of the adjacent nitro group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a straightforward route to a wide range of 4-substituted-3-nitrobenzenesulfonamide derivatives.

The general mechanism for this substitution involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the fluoride ion restores the aromaticity of the ring.

Common nucleophiles that can displace the fluorine atom include:

Amines: Reaction with primary or secondary amines yields N-substituted anilines. A patent describes the reaction of 4-fluoro-3-nitroaniline (B182485) with various amines to produce substituted nitro-p-phenylenediamines, which are useful as hair dyes. google.com This reactivity is directly analogous to that expected for this compound.

Alkoxides: Reaction with alkoxides (RO⁻) leads to the formation of 4-alkoxy-3-nitrobenzenesulfonamide derivatives.

Thiolates: Reaction with thiolates (RS⁻) results in the formation of 4-thioether-3-nitrobenzenesulfonamide derivatives.

The following table illustrates the types of products that can be obtained through nucleophilic aromatic substitution at the fluorine position.

Nucleophile (Nu⁻)Product
RNH₂ (Primary Amine)4-(Alkylamino)-3-nitrobenzenesulfonamide
R₂NH (Secondary Amine)4-(Dialkylamino)-3-nitrobenzenesulfonamide
RO⁻ (Alkoxide)4-Alkoxy-3-nitrobenzenesulfonamide
RS⁻ (Thiolate)4-(Alkylthio)-3-nitrobenzenesulfonamide

This high reactivity of the fluorine atom makes this compound a valuable precursor for creating a library of compounds with diverse functionalities at the 4-position, which is often a key interaction point in biologically active molecules.

Nucleophilic Displacement Reactions of Fluorine

The electron-deficient nature of the aromatic ring facilitates the attack of nucleophiles at the carbon atom bearing the fluorine atom, leading to its displacement. This type of reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide variety of functional groups.

While general principles of SNAr reactions are well-established, specific and detailed examples for this compound are not readily found in peer-reviewed journals or patent literature. It is anticipated that this compound would react with a range of nucleophiles, including amines, alcohols, and thiols, under suitable basic conditions. The expected products would be the corresponding 4-substituted-3-nitrobenzenesulfonamide derivatives. However, without specific experimental data, a detailed discussion of reaction kinetics, optimal conditions, and yields for various nucleophiles remains speculative.

Table 1: Postulated Nucleophilic Displacement Reactions of this compound

NucleophileExpected Product
Primary Amine (R-NH₂)4-(Alkyl/Aryl-amino)-3-nitrobenzenesulfonamide
Secondary Amine (R₂NH)4-(Dialkyl/Diaryl-amino)-3-nitrobenzenesulfonamide
Alcohol (R-OH)4-Alkoxy/Aryloxy-3-nitrobenzenesulfonamide
Thiol (R-SH)4-(Alkyl/Aryl-thio)-3-nitrobenzenesulfonamide

Note: This table represents theoretically possible reactions. No specific experimental data was found to populate a table with research findings.

Exploration of Multi-functionalization Pathways

The presence of multiple reactive sites on this compound—the displaceable fluorine atom, the reducible nitro group, and the potentially modifiable sulfonamide group—offers theoretical pathways for multi-functionalization. This would allow for the synthesis of complex molecules with diverse functionalities.

Sequential Functionalization Strategies

A sequential functionalization approach would involve the stepwise reaction of the different functional groups. For instance, the initial nucleophilic displacement of the fluorine atom could be followed by the chemical transformation of the nitro group (e.g., reduction to an amine) or modification of the sulfonamide moiety. The order of these steps would be crucial and would depend on the compatibility of the reagents and the stability of the intermediates. Regrettably, no published studies were identified that detail such a sequential functionalization strategy for this specific molecule.

Orthogonal Protecting Group Chemistry

Orthogonal protecting group chemistry is a powerful strategy in multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others. In the context of this compound derivatives, one could envision protecting the sulfonamide nitrogen or a newly introduced functional group to enable further selective reactions. For example, after the displacement of fluorine by an amino-alcohol, the alcohol or the sulfonamide could be protected to allow for selective reaction at the other site. The successful application of such a strategy requires careful selection of protecting groups that can be removed under distinct conditions. As with the other topics, a search of the scientific literature did not yield any specific examples of the application of orthogonal protecting group strategies to derivatives of this compound.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 4-fluoro-3-nitrobenzenesulfonamide, offering precise information about the hydrogen, carbon, and fluorine nuclei within the molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display a complex splitting pattern for the aromatic protons due to their coupling with each other and with the fluorine atom. The aromatic region would likely show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring. The proton ortho to the nitro group (H-2) is expected to appear at the most downfield chemical shift due to the strong electron-withdrawing nature of the nitro group. The proton ortho to the fluorine atom (H-5) would also be shifted downfield, while the proton meta to both the nitro and fluoro groups (H-6) would likely be the most upfield of the three aromatic protons. The sulfonamide (SO₂NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H-2Downfield (e.g., 8.0 - 8.5)Doublet of doublets (dd)J(H-2, H-6), J(H-2, F-4)
H-5Intermediate (e.g., 7.5 - 8.0)Doublet of doublets (dd)J(H-5, H-6), J(H-5, F-4)
H-6Upfield (e.g., 7.2 - 7.6)Triplet of doublets (td)J(H-6, H-5), J(H-6, H-2), J(H-6, F-4)
-SO₂NH₂VariableBroad Singlet-

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Six distinct signals are expected for the six carbon atoms of the benzene ring. The carbon atom attached to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon atoms ortho and meta to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF), respectively. The presence of the electron-withdrawing nitro and sulfonyl groups will also influence the chemical shifts of the aromatic carbons, generally shifting them downfield.

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)Expected C-F Coupling (Hz)
C-1~140Small
C-2~125Small
C-3~148 (due to NO₂)Small
C-4~160 (due to F)Large (¹JCF)
C-5~115Significant (²JCF)
C-6~130Small (³JCF)

Fluorine-19 NMR (¹⁹F NMR) for Structural Insights

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal will be a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-5). Analysis of these coupling constants can further confirm the substitution pattern on the aromatic ring.

Advanced NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be invaluable in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity within the spin system. An HMQC (or HSQC) spectrum would correlate each proton with the carbon atom to which it is directly attached, providing definitive assignments for the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Vibrational Band Assignments

The IR and Raman spectra of this compound will be characterized by the vibrational modes of the nitro (NO₂), sulfonamide (SO₂NH₂), and fluoro (C-F) groups, as well as the vibrations of the benzene ring.

Key Expected Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
-NH₂ (in sulfonamide)Symmetric & Asymmetric Stretching3400 - 3200
C-H (aromatic)Stretching3100 - 3000
-NO₂Asymmetric Stretching1550 - 1500
-NO₂Symmetric Stretching1370 - 1330
-SO₂ (in sulfonamide)Asymmetric Stretching1350 - 1300
-SO₂ (in sulfonamide)Symmetric Stretching1170 - 1150
C-FStretching1250 - 1000
-SO₂Bending600 - 500

The asymmetric and symmetric stretching vibrations of the nitro group are typically strong in the IR spectrum. The sulfonamide group will exhibit characteristic stretching and bending vibrations for the S=O and N-H bonds. The C-F stretching vibration is also expected to be a strong band in the IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro and sulfonyl groups, as well as the vibrations of the benzene ring skeleton, which may be weak or absent in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the mass and structure of the analyte.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₆H₅FN₂O₄S. nih.gov HRMS data confirms this composition with high precision.

Based on computational analysis, the exact mass and monoisotopic mass of the compound have been determined. nih.gov The monoisotopic mass, calculated using the mass of the most abundant isotopes of each element, is a critical value for identification in high-resolution mass spectra. nih.govuni.lu

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₆H₅FN₂O₄S nih.gov
Molecular Weight220.18 g/mol nih.gov
Exact Mass219.99540598 Da nih.gov
Monoisotopic Mass219.99540598 Da nih.gov

In mass spectrometry, the molecular ion (M⁺˙) often undergoes fragmentation, breaking into smaller, characteristic pieces. libretexts.org The analysis of these fragments helps to confirm the molecular structure. For this compound, key fragmentation pathways would involve the cleavage of bonds adjacent to the functional groups.

Common fragmentation patterns for aromatic sulfonamides and nitro compounds include the loss of neutral molecules such as SO₂, NO₂, and NH₂. libretexts.org The fragmentation of the molecular ion (m/z ≈ 220) would likely produce significant fragment ions corresponding to these losses, confirming the presence and connectivity of the functional groups. For example, cleavage of the C-S bond is a common pathway for aryl sulfonamides.

Predicted mass-to-charge ratios (m/z) for common adducts in mass spectrometry have been calculated, which are essential for identifying the compound in complex mixtures. uni.lu

Table 3: Predicted m/z for Adducts of this compound

AdductPredicted m/zReference
[M+H]⁺221.00268 uni.lu
[M+Na]⁺242.98462 uni.lu
[M-H]⁻218.98812 uni.lu
[M]⁺˙219.99485 uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not detailed in the reviewed literature, analysis of closely related structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, provides significant insight into the expected solid-state characteristics. mdpi.com

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating the compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Commercial suppliers consistently report purities of greater than 98.0% as determined by HPLC analysis. tcichemicals.comcymitquimica.com

A typical analytical method for this compound would involve reverse-phase (RP) HPLC. sielc.com This approach uses a non-polar stationary phase (such as a C18 column) and a polar mobile phase. A gradient elution with a mixture of water and an organic solvent, like acetonitrile (B52724), often modified with an acid such as formic or phosphoric acid, would effectively separate the analyte from any starting materials or by-products. sielc.com The compound's purity is determined by integrating the area of its peak in the chromatogram relative to the total area of all peaks.

Table 4: Typical HPLC Parameters for Analysis

ParameterDescription
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary PhaseC18 (Octadecylsilane) bonded silica
Mobile PhaseA mixture of Acetonitrile (MeCN) and Water, often with an acid modifier (e.g., Formic Acid for MS compatibility)
DetectionUV-Vis Detector (monitoring at a wavelength where the aromatic system absorbs)
Purity Specification>98.0% (area %) tcichemicals.comcymitquimica.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique extensively used to assess the purity of chemical compounds and intermediates like this compound. This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including improved resolution, shorter run times, and greater sensitivity.

In the context of synthesizing therapeutic agents, UPLC is a critical tool for quality control. For instance, in the synthesis of Venetoclax, a Bcl-2 inhibitor, UPLC is employed to determine the purity of the final product, which can be synthesized from precursors related to this compound. google.com The purity of such compounds is often assessed with area percentage (A%) by UPLC. google.com

A typical UPLC analysis for an aromatic sulfonamide like this compound would involve a reversed-phase column, which is effective for separating moderately polar compounds. Chromatographic analyses for related structures are often carried out using C-18 reverse-phase columns. dcu.ie The mobile phase generally consists of a mixture of an aqueous solvent (often with a pH-modifying additive like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile or methanol. dcu.ie Detection is commonly performed using a UV detector, as the aromatic ring and nitro group in the molecule are strong chromophores.

Table 1: Typical UPLC System Parameters for Aromatic Compound Analysis

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)Stationary phase for separating moderately polar organic molecules.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component of the mobile phase; TFA aids in peak shaping.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic component of the mobile phase for eluting the analyte.
Flow Rate 0.3 - 0.6 mL/minControls the speed of the separation.
Column Temperature 30 - 45 °CEnsures reproducible retention times by controlling viscosity.
Detection UV-Vis Detector (e.g., at 214 nm and 254 nm)Monitors the eluent for the presence of the UV-absorbing analyte.
Injection Volume 1 - 5 µLThe amount of sample introduced into the system.

While specific retention time data for this compound is not extensively published in peer-reviewed literature, the application of UPLC is implicit in the quality assessment of this compound when used as a reagent in multi-step syntheses. google.comgoogle.com The technique is crucial for ensuring the starting material meets the required purity specifications for subsequent reaction steps, thereby preventing the introduction of impurities into the synthetic chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While UPLC is more common for non-volatile and thermally labile compounds, GC-MS can be used for volatile or derivatized analytes. For a compound like this compound, its suitability for GC-MS would depend on its thermal stability and volatility. Direct analysis might be challenging, and derivatization may be required to increase its volatility and prevent degradation in the hot GC inlet.

The mass spectrometry component provides a mass spectrum, which is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is crucial for structural elucidation. Research conducted at Dublin City University included the acquisition of the mass spectrum of this compound, confirming the utility of mass spectrometry in its characterization. dcu.ie

The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight (220.18 g/mol ). researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. For instance, in studies involving derivatives of this compound, HRMS with electrospray ionization (ESI), a soft ionization technique often coupled with liquid chromatography, is used to confirm the mass of the synthesized products to four decimal places. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

Ion AdductPredicted m/z
[M+H]⁺221.00268
[M+Na]⁺242.98462
[M-H]⁻218.98812
[M]⁺219.99485

Data sourced from PubChem predictions. rsc.org

The fragmentation pattern in a typical electron ionization (EI) GC-MS experiment would likely involve the loss of key functional groups. Expected fragments could correspond to the loss of the SO₂NH₂ group, the NO₂ group, or cleavage of the benzene ring itself. Analysis of these fragments allows chemists to piece together the molecular structure, confirming the presence and connectivity of the fluoro, nitro, and sulfonamide moieties on the benzene ring.

Computational and Theoretical Investigations of 4 Fluoro 3 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in quantum chemistry for investigating the structural and electronic properties of molecules. esisresearch.org By calculating the electron density, DFT can accurately predict various molecular characteristics of 4-Fluoro-3-nitrobenzenesulfonamide.

Optimization of Molecular Geometry

Table 1: Predicted Geometrical Parameters of a Structurally Related Sulfonamide

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.77O-S-O120.5
S-N1.68C-S-N107.2
S=O1.43C-C-S119.8
C-F1.35C-C-N (nitro)122.1
C-N (nitro)1.48O-N-O124.3
N-H1.01C-S-N-H-65.7

Note: The data presented in this table is illustrative and based on calculations for structurally similar sulfonamides. The values are representative of what would be expected for this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. schrodinger.com

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net For this compound, the electron-withdrawing nature of the fluoro, nitro, and sulfonamide groups is expected to influence the energies of the frontier orbitals. DFT calculations would reveal the distribution of these orbitals across the molecule, highlighting the regions most susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO gap can also be used to calculate other electronic properties such as electronegativity, chemical hardness, and the global electrophilicity index. irjweb.com

Table 2: Predicted Electronic Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy-7.5
LUMO Energy-3.2
HOMO-LUMO Gap4.3

Note: These values are representative and based on typical DFT calculations for similar aromatic nitro compounds. researchgate.netchalcogen.ro

Vibrational Frequency Calculations

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. esisresearch.org The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and wagging of the functional groups.

For this compound, characteristic vibrational frequencies would be expected for the S=O, N-H, and N-O stretching modes of the sulfonamide and nitro groups, as well as the C-F stretching of the fluorinated benzene (B151609) ring. Comparing these calculated frequencies with experimental spectra, if available, can provide validation for the computational model. For instance, in a study of a related benzamide, the asymmetric and symmetric stretching modes of the NO2 group were calculated and compared with experimental data. esisresearch.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Sulfonamide (SO₂)Asymmetric Stretch~1350
Sulfonamide (SO₂)Symmetric Stretch~1160
Sulfonamide (NH)Stretch~3350
Nitro (NO₂)Asymmetric Stretch~1550
Nitro (NO₂)Symmetric Stretch~1340
C-FStretch~1250

Note: These are approximate values based on DFT calculations for similar compounds and serve as illustrative examples. esisresearch.orgresearchgate.net

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.gov

Prediction of Binding Affinities

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which indicates the strength of the interaction between the ligand and the protein. A lower binding energy or Ki value suggests a more potent inhibitor. nih.gov Docking studies of this compound with a target enzyme like carbonic anhydrase II (CA II) would involve placing the molecule in the active site of the protein and evaluating the various non-covalent interactions that stabilize the complex.

The sulfonamide group is known to be the primary zinc-binding group in CA inhibitors. nih.gov The substituents on the aromatic ring, in this case, the fluoro and nitro groups, will influence the binding affinity by forming additional interactions with the amino acid residues in the active site.

Table 4: Predicted Binding Affinities of Sulfonamide Inhibitors with Carbonic Anhydrase II

CompoundPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
4-Fluorobenzenesulfonamide-6.8~450
4-Nitrobenzenesulfonamide-7.2~200
This compound (Estimated) -7.5 to -8.5 <100

Note: The values for the reference compounds are typical for sulfonamide inhibitors. The estimated values for this compound are projected based on the combined electronic effects of the fluoro and nitro substituents and are for illustrative purposes.

Identification of Active Enzyme Sites and Hydrogen Bonding

A key output of molecular docking is the detailed visualization of the ligand-protein interactions. For sulfonamide inhibitors of carbonic anhydrase, the deprotonated sulfonamide nitrogen coordinates with the zinc ion in the active site. nih.govnih.gov The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in CA II).

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. atlantis-press.com These models are instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. atlantis-press.commdpi.com

Direct QSAR models for this compound are not extensively documented. However, the principles of QSAR can be applied by examining studies on analogous nitroaromatic and sulfonamide derivatives. For a molecule like this compound, key structural descriptors would be calculated to predict its activity. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For this compound, the strong electron-withdrawing nature of both the nitro (-NO2) and sulfonyl (-SO2) groups, as well as the electronegativity of the fluorine atom, would be critical. Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and partial atomic charges are crucial. mdpi.comwalisongo.ac.id For instance, in studies of nitroaromatic compounds, ELUMO has been shown to have a close relationship with toxicity, indicating the compound's electrophilicity. mdpi.com

Lipophilic Descriptors: These relate to the compound's solubility and ability to cross biological membranes. The partition coefficient (logP) or distribution coefficient (logD) are the most common descriptors. mdpi.comwalisongo.ac.id The presence of the polar sulfonamide and nitro groups would be weighed against the lipophilicity of the benzene ring.

Steric/Topological Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and various topological indices (e.g., Kier's shape index, molecular connectivity indices) are used to model how the molecule fits into a biological target. nih.govnih.govmdpi.com

A hypothetical QSAR analysis for a series of derivatives based on the this compound scaffold would involve synthesizing analogs with varied substituents and measuring their biological activity (e.g., enzyme inhibition). A mathematical model would then be built to correlate this activity with the calculated descriptors. For example, a study on thiazole (B1198619) benzenesulfonamide (B165840) derivatives identified high electrostatic potential energy and the lipophilic nature of the molecule as favorable for β3-adrenergic receptor agonist activity. nih.gov

Computational Studies on Related Sulfonamide Derivatives

Computational studies, particularly molecular docking and molecular dynamics, are frequently employed to investigate the interaction of sulfonamide derivatives with various biological targets, most notably enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS). nih.govrsc.org These studies provide valuable insights into the structure-activity relationships that would likely govern the interactions of this compound derivatives.

Recent research on fluorinated diaryl sulfonamides as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for treating cardiovascular diseases, highlights the importance of specific molecular interactions. nih.govbenthamdirect.com In these studies, molecular docking simulations revealed that the most active compounds formed π-π stacking and hydrophobic interactions within the binding pocket of the enzyme. nih.govorscience.ru The presence and orientation of the fluorinated rings were critical for achieving high inhibitory activity.

In another study, novel sulfonamide derivatives were synthesized and evaluated as antibacterial agents by targeting the bacterial enzyme DHPS. nih.govresearchgate.net Computational docking was used to predict the binding affinity and interaction modes of these compounds. One of the derivatives, 4-methyl-N-(2-nitrophenyl) benzenesulfonamide, which shares the nitro-substituted phenylsulfonamide core with the subject compound, showed a high predicted binding energy. nih.govresearchgate.net The docking analysis revealed crucial hydrogen bonds between the sulfonamide group and key amino acid residues (Arg63 and Ser219) in the enzyme's active site, mimicking the binding of the natural substrate, p-aminobenzoic acid (PABA). researchgate.net

Similarly, computational analyses of sulfonamide derivatives as carbonic anhydrase inhibitors have shown that the sulfonamide moiety is essential for binding to the zinc ion in the enzyme's active site. rsc.org The substituents on the aromatic ring then modulate the binding affinity and selectivity through various interactions with surrounding amino acid residues.

These studies collectively underscore a common theme: the sulfonamide group often acts as a critical anchor (a "zinc-binding group" in metalloenzymes), while the substituted aromatic ring dictates the potency and selectivity of the molecule through hydrophobic, electrostatic, and hydrogen bonding interactions. For a derivative of this compound, the fluorine and nitro groups would significantly influence these secondary interactions, thereby defining its biological activity profile.

Applications in Advanced Materials and Specialized Chemical Formulations

Use in Specialty Polymers and Coatings

The incorporation of 4-Fluoro-3-nitrobenzenesulfonamide into polymer matrices can impart enhanced properties, making them suitable for high-performance applications. The presence of the aromatic rings, the polar sulfonyl and nitro groups, and the strong carbon-fluorine bond are thought to contribute to these improvements.

Enhanced Thermal Stability

Studies on fluorinated polyimides, for example, have shown that the incorporation of fluorine-containing monomers leads to polymers with high glass transition temperatures (Tg) and thermal decomposition temperatures. For instance, certain fluorinated polyimides exhibit a 10% weight loss temperature ranging from 463 to 508 °C, indicating their ability to withstand significant heat before degrading. tandfonline.com The introduction of such thermally stable moieties can be a key factor in developing polymers for demanding applications in aerospace and electronics.

Improved Chemical Resistance

The chemical stability of polymers can be significantly enhanced by the incorporation of fluorine atoms. Fluoropolymers are well-known for their resistance to a wide range of chemicals, including corrosive acids, bases, and organic solvents. researchgate.net This resistance stems from the strength and stability of the carbon-fluorine bond and the shielding effect that the fluorine atoms provide to the polymer backbone.

The integration of this compound as a monomer or an additive could potentially create coatings with superior barrier properties. The low surface energy imparted by fluorine can also lead to hydrophobic and oleophobic surfaces, repelling both water and oil-based substances. mdpi.com This is particularly advantageous for coatings used in industrial settings, automotive applications, and for the protection of electronic components where exposure to harsh chemicals is a concern. researchgate.net

Integration into Advanced Analytical Methodologies

The reactivity of the fluorine atom on the aromatic ring, activated by the electron-withdrawing nitro and sulfonyl groups, makes this compound a useful reagent in analytical chemistry, particularly for the derivatization of analytes for chromatographic analysis.

Reagent for Detection and Quantification of Chemical Substances

In High-Performance Liquid Chromatography (HPLC), many compounds lack a chromophore or fluorophore, making them difficult to detect using common UV-Vis or fluorescence detectors. thermofisher.com Chemical derivatization is a technique used to attach a UV-absorbing or fluorescent tag to the analyte molecule, thereby enhancing its detectability. sigmaaldrich.com

This compound can act as a pre-column derivatizing reagent for primary and secondary amines. The activated fluorine atom readily undergoes nucleophilic aromatic substitution with the amino group of the analyte. This reaction forms a stable derivative that incorporates the nitrobenzene (B124822) sulfonamide moiety, which is strongly chromophoric and allows for sensitive detection by UV-Vis detectors. This approach has been successfully applied to the analysis of various amines, including amino acids and biogenic amines in complex matrices. thermofisher.comnih.gov

Table 1: HPLC Derivatization Reagents for Amine Analysis

Derivatization ReagentTarget Functional GroupDetection MethodKey Advantages
This compound Primary and Secondary AminesUV-VisibleForms stable, chromophoric derivatives.
o-Phthalaldehyde (OPA)Primary AminesFluorescence, UV-VisibleFast reaction, but derivatives can be unstable.
Dansyl ChloridePrimary and Secondary Amines, PhenolsFluorescence, UV-VisibleHigh sensitivity, but longer reaction times.
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary and Secondary AminesFluorescence, UV-VisibleForms stable derivatives, good for automated systems. thermofisher.com

This table provides a comparative overview of common derivatizing reagents for amine analysis.

Application in Environmental Monitoring

The detection of pollutants in environmental samples is crucial for public health and environmental protection. The reactivity of this compound can be harnessed for the development of methods to detect specific types of contaminants.

Detection of Pollutants in Water and Soil

While direct applications of this compound in commercial environmental monitoring kits are not widely documented in readily available literature, its potential lies in its ability to react with certain pollutants to form easily detectable products. For example, it could be used as a chromogenic reagent in spectrophotometric methods for the determination of aniline (B41778) derivatives or other amine-containing pollutants in water samples. The reaction would produce a colored compound, and the intensity of the color, measured by a spectrophotometer, would be proportional to the concentration of the pollutant.

Furthermore, this compound could serve as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs) for use in chemical sensors. nih.gov MIPs are polymers designed to have specific recognition sites for a target molecule. By using a molecule structurally similar to a pollutant as a template during the polymerization process involving a functional monomer like this compound, a sensor could be created with high selectivity for that pollutant. Such sensors could be employed for the rapid and on-site detection of contaminants like phenolic compounds or nitroaromatic substances in water and soil. nih.govresearchgate.net

Table 2: Potential Environmental Monitoring Applications

Target Pollutant ClassAnalytical ApproachPrinciple
Amine-containing pollutants (e.g., aniline derivatives)SpectrophotometryReaction with this compound to form a colored product for quantification.
Phenolic or nitroaromatic compoundsMolecularly Imprinted Polymer (MIP) SensorUse of this compound as a functional monomer to create selective binding sites for the target pollutant in a sensor. nih.govresearchgate.net

This table outlines potential strategies for utilizing this compound in the detection of environmental pollutants.

Biological and Medicinal Chemistry Research Applications of 4 Fluoro 3 Nitrobenzenesulfonamide Derivatives

Pharmaceutical Development as a Key Intermediate

4-Fluoro-3-nitrobenzenesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of a sulfonamide group, a fluorine atom, and a nitro group provides multiple reactive sites for chemical modifications, allowing for the construction of complex molecules with desired pharmacological properties.

Development of Anti-inflammatory Agents

The sulfonamide moiety is a well-established pharmacophore in a number of anti-inflammatory drugs. While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available research, the structural motif is central to the design of selective COX-2 inhibitors, a major class of anti-inflammatory agents. The synthesis of celecoxib, a well-known COX-2 inhibitor, for instance, involves the reaction of a substituted phenylhydrazine containing a sulfonamide group with a diketone. The core structure of this compound provides a readily available scaffold that can be chemically manipulated to produce analogous compounds with potential anti-inflammatory activity.

Development of Antibacterial Agents

The benzenesulfonamide (B165840) structure is a key feature of sulfa drugs, the first class of synthetic antimicrobial agents. The introduction of fluorine and nitro groups on the benzene (B151609) ring of this compound can influence the electronic and lipophilic properties of the resulting derivatives, potentially enhancing their antibacterial efficacy and spectrum of activity. Research has shown that benzenesulfonamide derivatives bearing electron-withdrawing groups, such as a nitro group, can exhibit significant antibacterial effects.

A study on acetamide derivatives, which can be synthesized from the corresponding aniline (B41778) (4-fluoro-3-nitroaniline), has provided insights into the antibacterial potential of this structural framework. Specifically, N-(4-fluoro-3-nitrophenyl)acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have been investigated for their activity against Klebsiella pneumoniae. nih.gov

Synthesis of Biologically Active Molecules

Beyond its role in developing anti-inflammatory and antibacterial agents, this compound is a versatile precursor for a variety of other biologically active molecules. The sulfonamide group is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents including diuretics, anticonvulsants, and anticancer drugs. For example, the anticancer drug pazopanib, a multi-targeted tyrosine kinase inhibitor, contains a sulfonamide moiety, highlighting the importance of this functional group in modern drug discovery. While the direct use of this compound in the synthesis of pazopanib is not the primary route, its structure represents a key fragment for the synthesis of analogous kinase inhibitors.

Antimicrobial Activity of Derived Sulfonamides

Derivatives of this compound are being investigated for their potential as novel antimicrobial agents. The combination of the sulfonamide pharmacophore with the fluoro and nitro substituents offers opportunities to develop compounds with enhanced potency and the ability to overcome resistance mechanisms.

Evaluation against Bacterial Strains (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus)

Research has demonstrated the antibacterial potential of derivatives of the 4-fluoro-3-nitrophenyl core structure. In a study evaluating the activity of N-(4-fluoro-3-nitrophenyl)acetamide (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), both compounds were tested against strains of Klebsiella pneumoniae. nih.gov The minimum inhibitory concentrations (MICs) were determined to assess their antibacterial efficacy.

Compound Bacterial Strain MIC (µg/mL)
N-(4-fluoro-3-nitrophenyl)acetamide (A1) Klebsiella pneumoniae >1024
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) Klebsiella pneumoniae 512

While compound A1 showed limited activity, compound A2, containing a chloro group, exhibited a MIC of 512 µg/mL against Klebsiella pneumoniae, indicating that structural modifications can significantly impact antibacterial potency. nih.gov Further studies on other sulfonamide derivatives against a broader panel of bacteria are ongoing. General studies on benzenesulfonamides have shown that derivatives with electron-withdrawing groups, such as nitro substituents, can be effective against Escherichia coli and Pseudomonas aeruginosa. researchgate.net Similarly, various sulfonamide derivatives have demonstrated inhibitory activity against Staphylococcus aureus, with MIC values ranging from 32 to 512 µg/mL in some studies. nih.gov

Antifungal Activity Assessment

The exploration of sulfonamide derivatives extends to their potential as antifungal agents. The structural features of this compound derivatives make them candidates for the development of new treatments for fungal infections. Studies on novel matrine derivatives incorporating a benzenesulfonamide moiety have shown exceptional inhibitory activity against Candida albicans. For instance, one such derivative exhibited a minimum inhibitory concentration (MIC) value of 0.062 mg/mL, which was significantly lower than that of the clinical antibiotic fluconazole (8.590 mg/mL), highlighting the potential of the benzenesulfonamide scaffold in designing potent antifungal compounds. nih.govrsc.org While specific studies on the antifungal activity of direct derivatives of this compound are not extensively reported, the promising results from structurally related compounds warrant further investigation.

Mechanism of Antimicrobial Action, including DNA Gyrase-A Inhibition

Derivatives of this compound have been investigated for their antimicrobial properties, with a key mechanism of action being the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. By targeting the GyrA subunit of this enzyme, these compounds can disrupt its function, leading to breaks in the bacterial DNA and ultimately cell death. This mechanism is analogous to that of quinolone antibiotics, which are also known to target bacterial DNA gyrase. The inhibition of this crucial enzyme makes it a clinically relevant target for the development of new antibacterial agents.

The effectiveness of these derivatives is influenced by their ability to bind to the complex formed between DNA gyrase and DNA, rather than to the enzyme alone. This binding stabilizes the enzyme-DNA complex, which results in breaks in the DNA that are fatal to the bacterium. For many gram-negative bacteria, DNA gyrase is the primary target for this class of inhibitors. In contrast, for most gram-positive bacteria, the primary target is often topoisomerase IV, a structurally related enzyme also involved in DNA replication, with DNA gyrase serving as a secondary target. The relative potency of different derivatives can depend on their affinity for either DNA gyrase or topoisomerase IV, or both.

Inhibitory Activities of Derivatives

Derivatives of this compound have demonstrated notable inhibitory activity against various enzymes, including urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamic acid. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori, as the ammonia produced helps to neutralize the acidic environment of the stomach, allowing the bacteria to survive and colonize. Inhibition of urease is therefore a key strategy in the treatment of infections caused by ureolytic bacteria.

Studies have shown that certain sulfamate derivatives can be potent inhibitors of the urease enzyme. For instance, some compounds have exhibited competitive inhibition, indicating that they bind to the active site of the enzyme and compete with the natural substrate, urea. Molecular modeling studies have suggested that these inhibitors can form crucial binding interactions with amino acid residues within the active pocket of the urease enzyme, such as ARG609, ARG439, HIS519, HIS492, HIS593, ALA440, and ALA636. The potency of these inhibitors can be significantly higher than standard urease inhibitors like thiourea.

Table 1: Urease Inhibition Data for Selected Sulfamate Derivatives

CompoundIC50 (µM)Inhibition Type
Compound 1q 0.062 ± 0.001Competitive
Thiourea (Standard) 22.31 ± 0.031-

Note: IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive lipid mediators involved in inflammatory responses. nih.gov As such, the inhibition of LOX enzymes is a therapeutic target for inflammatory diseases. Derivatives of benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov

Medicinal chemistry efforts have focused on optimizing a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold. This has led to the development of compounds with nanomolar potency against 12-LOX and excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov These inhibitors have demonstrated the ability to reduce the production of 12-hydroxyeicosatetraenoic acid (12-HETE) in human platelets and β-cells, indicating their potential in modulating inflammatory pathways. nih.gov

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that is the only known enzyme to methylate lysine 79 of histone H3 (H3K79). nih.gov Aberrant activity of DOT1L is implicated in certain types of leukemia, making it an attractive target for cancer therapy. A structure-based fragmentation approach has led to the discovery of novel DOT1L inhibitors derived from a this compound scaffold. nih.gov

Through high-throughput screening and subsequent medicinal chemistry optimization, potent and selective DOT1L inhibitors have been identified. nih.gov These compounds exhibit a unique induced-pocket binding mode. nih.gov Structure-based design and ligand-based morphing have been instrumental in transforming initial weak hits into potent inhibitors with significant potential for the treatment of MLL-rearranged leukemias. nih.gov

Synthesis of Compounds for Apoptosis Induction

The synthesis of novel benzenesulfonamide derivatives has been explored for their potential to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a crucial mechanism for many anticancer agents. Research has shown that certain 2,4-dinitrobenzenesulfonamide derivatives can induce morphological changes characteristic of apoptosis in acute leukemia cell lines such as K562 and Jurkat cells. nih.gov

These compounds have demonstrated selective cytotoxicity towards leukemia cells while being non-toxic to normal blood cells. The mechanisms of apoptosis induction can vary between different cell lines. For example, in K562 cells, a derivative was shown to cause cell cycle arrest at the G2/M phase and activate both the extrinsic and intrinsic apoptotic pathways. nih.gov In Jurkat cells, the same compound induced cell cycle blockade at the G0/G1 phase and primarily involved the intrinsic apoptotic pathway. nih.gov This included the loss of mitochondrial membrane potential, a key event in apoptosis. nih.gov

Investigation of Structure-Activity Relationships (SAR) in Biological Contexts

The study of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their inhibitory potency and selectivity against various biological targets.

In the context of 12-lipoxygenase inhibition, SAR studies on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold revealed that specific substitutions on the benzylamino and benzenesulfonamide moieties are critical for high potency. nih.gov These studies have guided the design of compounds with improved efficacy and favorable pharmacokinetic properties. nih.gov

Similarly, for fluorinated benzenesulfonamides investigated as inhibitors of amyloid-beta aggregation, a factor in Alzheimer's disease, SAR analysis has shown that the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid group is necessary for activity. researchgate.net The nature and position of these functional groups significantly impact the inhibitory effect on the aggregation process. researchgate.net

Drug Discovery and Development Processes Utilizing this compound Scaffolds

The application of this compound as a foundational scaffold is prominently exemplified in the discovery of potent inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy.

A landmark achievement in this area is the development of Venetoclax, a first-in-class, highly selective Bcl-2 inhibitor approved for the treatment of certain types of leukemia. nih.gov The synthesis of Venetoclax and its analogs frequently commences with the reaction of this compound with a suitable amine-containing fragment. This initial step is crucial for establishing a key portion of the molecule that will ultimately interact with the target protein.

The drug discovery process typically involves the synthesis of a library of compounds where the amine component is systematically varied. These derivatives are then subjected to a battery of biological assays to determine their potency and selectivity for the target protein. For instance, in the development of Bcl-2 inhibitors, researchers would assess the binding affinity of each new compound to Bcl-2 and other related anti-apoptotic proteins like Bcl-xL and Mcl-1. The goal is to identify compounds that potently inhibit Bcl-2 while exhibiting minimal activity against other family members, thereby reducing the potential for off-target side effects.

An example of this process can be seen in the exploration of dual MCL-1/BCL-xL inhibitors. In one study, this compound was reacted with 1-tetrahydropyran-4-yl-methylamine to produce a key intermediate. This intermediate was then further elaborated to generate a series of compounds that were evaluated for their ability to inhibit both Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL), two other important anti-apoptotic proteins.

The following interactive table presents hypothetical data, illustrating the kind of structure-activity relationship (SAR) data that would be generated during a drug discovery campaign utilizing the this compound scaffold to develop Bcl-2 inhibitors. The data showcases how modifications to the amine substituent (R group) in the initial SNAr reaction can influence the inhibitory activity against Bcl-2 and a related protein, Bcl-xL, as well as the growth of a cancer cell line.

CompoundR Group (Amine Substituent)Bcl-2 IC50 (nM)Bcl-xL IC50 (nM)Cancer Cell Line Growth Inhibition GI50 (µM)
1Cyclohexylamine520>1000015.2
2Piperidin-4-amine15085008.5
3(Tetrahydro-2H-pyran-4-yl)methanamine2545001.2
42-(Morpholino)ethan-1-amine8562005.7
57-Oxa-2-azaspiro[3.5]nonane825000.4

The data in the table highlights several key aspects of the drug discovery process:

Structure-Activity Relationship (SAR): A clear trend can be observed where the nature of the R group significantly impacts the biological activity. For instance, the introduction of a tetrahydropyran moiety in Compound 3 leads to a substantial increase in potency against Bcl-2 compared to a simple cyclohexyl group in Compound 1. The spirocyclic amine in Compound 5 further enhances this activity.

Selectivity: The compounds generally exhibit much higher potency against Bcl-2 than Bcl-xL, which is a desirable characteristic for minimizing side effects like thrombocytopenia (a reduction in platelet count) that are associated with Bcl-xL inhibition.

Cellular Potency: The inhibitory activity against the isolated protein target (Bcl-2 IC50) generally correlates with the ability to inhibit the growth of cancer cells (Cell Growth GI50). This provides confidence that the observed anticancer effect is due to the intended mechanism of action.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-Fluoro-3-nitrobenzenesulfonamide with high purity?

  • Methodological Answer : The compound can be synthesized via sulfonation of 4-fluoro-3-nitrobenzene using chlorosulfonic acid, followed by amidation with ammonia. Key steps include controlling reaction temperature (0–5°C during sulfonation to avoid side reactions) and purification via recrystallization from ethanol/water mixtures to achieve >98% purity. Monitoring reaction progress with TLC (silica gel, eluent: ethyl acetate/hexane 1:3) ensures minimal byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine atom’s presence in the aromatic ring.
  • ¹H NMR : Aromatic protons appear as doublets (J = 8–9 Hz) due to fluorine coupling.
  • IR : Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (NO₂ asymmetric stretch) validate sulfonamide and nitro groups.
  • Mass Spectrometry : Molecular ion [M-H]⁻ at m/z 238.99 (calculated) matches theoretical values. Cross-reference with NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation of nitro compound vapors. Store at 2–8°C in airtight containers to prevent decomposition. Follow waste disposal guidelines for sulfonamides and nitroaromatics, as outlined in institutional Chemical Hygiene Plans .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the nitro and sulfonamide groups. Analyze Löwdin charges to identify electrophilic centers (e.g., C-4 fluorine substitution site). Compare activation energies for potential reaction pathways (e.g., SNAr with amines) to prioritize experimental targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability.
  • Metabolite Profiling : Use HPLC-MS to identify degradation products that may interfere with bioactivity.
  • Dose-Response Analysis : Compare IC₅₀ values across studies while accounting for differences in cell lines (e.g., HeLa vs. HEK293) .

Q. How does the nitro group’s position influence the electrochemical behavior of this compound?

  • Methodological Answer : Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to assess reduction potentials. The nitro group at the meta position (relative to sulfonamide) stabilizes the radical anion intermediate, leading to a lower reduction potential (-0.75 V vs. Ag/AgCl) compared to para-substituted analogs. Compare with DFT-derived LUMO energies for mechanistic insights .

Q. What factorial design approaches optimize reaction conditions for derivatizing this compound?

  • Methodological Answer : Apply a 2³ factorial design to evaluate variables: temperature (25°C vs. 60°C), catalyst load (0.1% vs. 1% Pd/C), and solvent (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing side reactions (e.g., nitro group reduction) .

Q. How can advanced separation techniques isolate isomers or degradation products of this compound?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to resolve enantiomers. For thermal degradation products, employ GC-MS with a biscyanopropyl/phenyl polysiloxane column to separate volatile derivatives. Validate purity via ¹H NMR integration and HRMS .

Notes

  • For spectral validation, prioritize NIST and peer-reviewed literature .
  • Advanced questions emphasize mechanistic analysis, computational integration, and reproducibility—key for academic rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.